molecular formula C14H19NO2 B3118947 N-[(2S)-1,2,3,4-Tetrahydro-5-methoxy-2-naphthalenyl]propanamide CAS No. 244239-67-6

N-[(2S)-1,2,3,4-Tetrahydro-5-methoxy-2-naphthalenyl]propanamide

Cat. No.: B3118947
CAS No.: 244239-67-6
M. Wt: 233.31 g/mol
InChI Key: SAEUBVASPHMFGN-NSHDSACASA-N
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Description

N-[(2S)-1,2,3,4-Tetrahydro-5-methoxy-2-naphthalenyl]propanamide is an organic compound with potential applications in various fields, including medicinal chemistry, pharmacology, and industrial processes. The structure of this compound is characterized by a tetrahydronaphthalene core, with a methoxy substituent and a propanamide group. Its specific stereochemistry, denoted by the (2S) configuration, plays a crucial role in its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Laboratory Synthesis:

    • Step 1: Start with the commercially available 5-methoxy-1-tetralone as the precursor.

    • Step 2: Perform a stereoselective reduction to obtain (2S)-5-methoxy-1,2,3,4-tetrahydronaphthalene-2-ol.

    • Step 3: Protect the hydroxyl group, followed by amination to introduce the propanamide functionality.

  • Industrial Production Methods:

    • Similar steps to the laboratory synthesis are scaled up, with optimizations for yield and purity. Industrial production may also involve catalytic processes to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:

    • The methoxy group can be selectively oxidized to form a variety of functional derivatives.

  • Reduction:

    • The ketone precursor (5-methoxy-1-tetralone) undergoes reduction to yield the tetrahydronaphthalene core.

  • Substitution:

    • The compound can participate in nucleophilic substitution reactions, particularly at positions adjacent to the methoxy group.

Common Reagents and Conditions:

  • Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Employ nucleophiles like amines or thiols under acidic or basic conditions.

Major Products:

  • Products vary based on the specific reaction, yielding derivatives with different functional groups added or modified.

Scientific Research Applications

Chemistry:

  • Synthesis of complex organic molecules and as a building block for more elaborate structures.

Biology:

Medicine:

  • Possible pharmacological uses owing to its bioactive configuration, including investigations into its effects on various biological pathways.

Industry:

  • Used in the development of specialty chemicals and materials.

Comparison with Similar Compounds

  • 5-methoxy-1-tetralone: Lacks the propanamide group.

  • 2-tetralone: Without methoxy or propanamide substituents.

  • (2S)-1,2,3,4-Tetrahydronaphthalenyl derivatives: Varied substituents other than methoxy or propanamide groups, leading to different chemical and biological properties.

N-[(2S)-1,2,3,4-Tetrahydro-5-methoxy-2-naphthalenyl]propanamide stands out due to its combination of structural elements, making it a compound of interest across multiple scientific and industrial disciplines.

Properties

IUPAC Name

N-[(2S)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-3-14(16)15-11-7-8-12-10(9-11)5-4-6-13(12)17-2/h4-6,11H,3,7-9H2,1-2H3,(H,15,16)/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAEUBVASPHMFGN-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1CCC2=C(C1)C=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)N[C@H]1CCC2=C(C1)C=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701174263
Record name N-[(2S)-1,2,3,4-Tetrahydro-5-methoxy-2-naphthalenyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701174263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

244239-67-6
Record name N-[(2S)-1,2,3,4-Tetrahydro-5-methoxy-2-naphthalenyl]propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=244239-67-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(2S)-1,2,3,4-Tetrahydro-5-methoxy-2-naphthalenyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701174263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-5-Methoxy-2-propionamidotetralin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.119.428
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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